D77VNR6RKH
Description
NZ-314 is a small molecule drug initially developed by Nippon Zoki Pharmaceutical Co. Ltd. It functions as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound has been investigated for its potential therapeutic applications in treating complications related to diabetes, such as diabetic neuropathy and retinopathy .
Properties
CAS No. |
128043-99-2 |
|---|---|
Molecular Formula |
C12H9N3O7 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
2-[3-[(3-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-2-1-3-8(4-7)15(21)22/h1-4H,5-6H2,(H,16,17) |
InChI Key |
YREIRIKJAMPPHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |
Synonyms |
3-((5-chlorobenzothiazol-2-yl)methyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid CBTM-THPA NZ-314 |
Origin of Product |
United States |
Preparation Methods
Nitration and Functionalization of Aromatic Precursors
Nitration serves as a critical step in introducing reactive sites for subsequent functionalization. In the synthesis of 4-chloro-6,7-dimethoxyquinoline, 3,4-dimethoxyacetophenone undergoes regioselective nitration using concentrated nitric acid (50–97.5 wt%) in solvents such as acetic acid or dichloromethane. Temperature modulation (20–80°C) and stoichiometric control ensure selective para-nitration, yielding 2-nitro-4,5-dimethoxyacetophenone with minimal byproducts. For this compound, analogous nitration of a methoxy-substituted aryl ketone could establish nitro intermediates amenable to reductive cyclization.
Condensation with Activated Carbonyl Partners
Condensation reactions enable the formation of α,β-unsaturated ketones, pivotal for cyclization. The cited quinoline synthesis employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) to condense with nitrated acetophenones, generating enaminone intermediates. This step, conducted under inert atmospheres, proceeds via nucleophilic attack of the acetophenone’s carbonyl oxygen on DMF-DMA, followed by elimination of methanol. For this compound, similar condensation with tailored carbonyl activators could construct conjugated systems prerequisite for ring closure.
Reductive Cyclization and Ring Formation
Catalytic hydrogenation facilitates reductive cyclization of nitro-enaminones to hydroxylated heterocycles. In patent CN106008336A, hydrogenation over palladium catalysts converts 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one to 4-hydroxy-6,7-dimethoxyquinoline. Key parameters include H₂ pressure (1–5 bar), temperature (50–100°C), and catalyst loading (5–10 wt%). Applied to this compound, this strategy could annulate a bicyclic core, with subsequent functionalization (e.g., chlorination, alkylation) introducing desired substituents.
Halogenation and Final Functional Group Interconversion
Chlorination of hydroxylated intermediates completes the synthesis of halogenated heterocycles. Phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ in dichloromethane or toluene efficiently replace hydroxyl groups with chlorine at elevated temperatures (60–100°C). For this compound, analogous halogenation or cross-coupling (e.g., Suzuki-Miyaura) could install specific R-groups, tailoring electronic and steric properties for target applications.
Case Study: Parallels to SCH-79797 Synthesis
The two-step synthesis of SCH-79797 (CN113620961B) illustrates streamlined routes for complex molecules. Here, 1-(4-isopropylbenzyl)-1H-5-aminoindole reacts with dimethyl cyanimidodithiocarbonate to form a thiourea intermediate, which undergoes thermal cyclization with cyclopropylamine at 190–210°C. This protocol emphasizes:
-
Precision in stoichiometry : A 6:1 molar ratio of intermediate to cyclopropylamine ensures complete conversion.
-
Temperature-dependent selectivity : High temperatures (200°C) favor six-membered ring formation via intramolecular nucleophilic attack.
-
Minimal purification : Crude products are purified via flash chromatography, yielding >85% purity.
Adapting this methodology, this compound could be synthesized through analogous tandem condensation-cyclization, minimizing step count and maximizing atom economy.
Analytical and Process Optimization Considerations
Reaction Monitoring and Quality Control
High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures real-time tracking of intermediates and final products. For instance, Agilent’s 7696A Sample Prep WorkBench automates sample preparation for GC/MS analysis, enabling high-throughput validation of reaction progress. Critical parameters include:
-
Column selection : DB-35ms Ultra Inert columns resolve polar intermediates.
-
Detector sensitivity : µECD detectors quantify halogenated species at sub-ppm levels.
Scalability and Industrial Feasibility
Transitioning from lab-scale to pilot production demands optimization of:
-
Solvent systems : Switching from dichloromethane (low bp, toxic) to ethyl acetate or 2-MeTHF enhances safety and sustainability.
-
Catalyst recovery : Immobilized Pd/C catalysts enable reuse across multiple batches, reducing costs.
-
Continuous flow reactors : Microreactor systems improve heat transfer and mixing efficiency for exothermic steps like nitration.
Chemical Reactions Analysis
Types of Reactions: NZ-314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.
Substitution: NZ-314 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation products: Corresponding oxides or hydroxyl derivatives.
Reduction products: Reduced forms with modified functional groups.
Substitution products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating cellular pathways involved in oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for managing diabetic complications, particularly diabetic neuropathy and retinopathy.
Industry: Potential applications in the development of new drugs targeting aldose reductase and related enzymes.
Mechanism of Action
NZ-314 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, NZ-314 reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol and subsequent osmotic stress in cells. This mechanism is particularly beneficial in preventing or mitigating the complications of diabetes, such as neuropathy and retinopathy .
Comparison with Similar Compounds
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An early aldose reductase inhibitor that showed promise but was discontinued due to adverse effects.
Tolrestat: Similar to sorbinil, it was discontinued due to safety concerns.
Comparison:
Efficacy: NZ-314 has shown comparable efficacy to other aldose reductase inhibitors like epalrestat in preclinical studies.
Safety: NZ-314 has demonstrated a favorable safety profile in early-phase clinical trials, with fewer adverse effects compared to sorbinil and tolrestat.
Biological Activity
Overview of D77VNR6RKH (Nootkastatin 2)
- Chemical Name : Nootkastatin 2
- CAS Number : 128043-99-2
- Molecular Formula : CHO
This compound is a synthetic compound that has garnered interest for its potential biological activities. It is primarily used in research settings and is not approved for human use.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In studies conducted by Pettit et al. (2004), the compound demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.4 | Induction of apoptosis |
| MCF-7 (Breast) | 3.2 | Inhibition of cell proliferation |
| HeLa (Cervical) | 4.5 | Disruption of mitochondrial function |
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G1 phase, preventing further cell division.
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Some research indicates potential antibacterial properties against specific strains, although further studies are needed to confirm these findings.
- Anti-inflammatory Effects : Early investigations hint at possible anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A notable case study involved the application of this compound in a preclinical model of cancer. In this study, mice implanted with human tumor cells were treated with varying doses of the compound. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Summary of Findings
- Efficacy : this compound has shown promising results in preclinical models for various cancers.
- Safety Profile : Limited toxicity was observed at therapeutic doses, but comprehensive safety evaluations are necessary before any clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
